molecular formula C25H27N3O5 B2806207 Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-68-8

Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2806207
CAS No.: 896386-68-8
M. Wt: 449.507
InChI Key: WORIVCRRWNDKGO-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a tetrahydroquinazoline core substituted with a 7-carboxylate group and a hexyl chain terminating in a 1,2,3,4-tetrahydroisoquinolin-2-yl moiety. The tetrahydroquinazoline scaffold is structurally analogous to pharmacologically relevant quinazolines, which are known for kinase inhibition, anticancer, and antimicrobial activities . The tetrahydroisoquinoline group, a privileged structure in medicinal chemistry, may contribute to receptor affinity or solubility.

Properties

IUPAC Name

methyl 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5/c1-33-24(31)18-10-11-20-21(15-18)26-25(32)28(23(20)30)13-6-2-3-9-22(29)27-14-12-17-7-4-5-8-19(17)16-27/h4-5,7-8,18,20-21H,2-3,6,9-16H2,1H3,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAVHEAKHZIZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C(C1)NC(=O)N(C2=O)CCCCCC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by multiple heterocycles and functional groups. The molecular formula is C22H28N2O5C_{22}H_{28}N_2O_5 with a molecular weight of approximately 396.48 g/mol. The synthesis typically involves multi-step reactions starting from simpler precursors such as isoquinolines and quinazolines. The synthetic route often includes condensation reactions followed by cyclization processes to form the desired bicyclic structures.

Biological Activities

Antimicrobial Activity

Several studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 18 µM

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptotic Pathways : It triggers intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic factors.
  • Cell Cycle Arrest : Studies indicate that it can induce G0/G1 phase arrest in cancer cells.

Case Studies and Clinical Relevance

Recent case studies highlight the potential clinical applications of this compound:

  • Case Study in Antimicrobial Resistance : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to Methyl 2,4-dioxo compounds could overcome resistance mechanisms in Staphylococcus aureus .
  • Cancer Research Trials : Early-phase clinical trials are investigating the efficacy of similar quinazoline derivatives in combination therapies for resistant cancers.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related heterocycles from the provided evidence (Table 1):

Table 1. Comparative Analysis of Key Heterocyclic Compounds

Compound Name (Core Structure) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Methyl 6-chloro-3-(1-methylhydrazino)-... (Benzodithiazine) C₁₀H₁₀ClN₃O₄S₂ 335.78 252–253 (dec.) Chloro, methylhydrazino, ester, sulfonyl
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-... (Benzodithiazine) C₁₇H₁₄ClN₃O₆S₂ 455.89 310–311 (dec.) Chloro, dihydroxybenzylidene, ester, sulfonyl
Diethyl 8-cyano-7-(4-nitrophenyl)-... (Imidazopyridine) C₃₁H₂₆N₄O₇ 598.16 243–245 Nitro, cyano, ester, imidazopyridine
Target Compound (Tetrahydroquinazoline) Not available Not available Not available Carboxylate, tetrahydroisoquinoline, keto

Core Heterocycle Differences: The target compound’s tetrahydroquinazoline core differs from the benzodithiazine (–2) and imidazopyridine () scaffolds.

Substituent Effects: The hexyl-tetrahydroisoquinoline substituent in the target compound contrasts with the chloro-methylhydrazino () and dihydroxybenzylidene () groups. The latter introduces π-conjugation and hydrogen-bonding capacity, while the former may enhance lipophilicity and target engagement . ’s nitro and cyano groups are electron-withdrawing, likely affecting redox properties and reactivity compared to the target’s keto and carboxylate groups .

Synthetic Complexity: The target’s hexyl chain and tetrahydroisoquinoline terminus imply multi-step synthesis (e.g., alkylation or amide coupling), whereas –2 compounds derive from simpler hydrazine condensations . ’s imidazopyridine synthesis involves a one-pot two-step reaction, highlighting divergent synthetic strategies .

Physicochemical and Spectroscopic Trends
  • Melting Points : The benzodithiazine derivatives (–2) exhibit higher decomposition temperatures (252–311°C) compared to the imidazopyridine (243–245°C), likely due to stronger intermolecular forces (e.g., sulfonyl groups) .
  • IR/NMR Signatures: The target’s ester carbonyl (C=O, ~1700 cm⁻¹) and tetrahydroisoquinoline NH groups would differ from –2’s sulfonyl peaks (1130–1340 cm⁻¹) . ’s nitrophenyl group would show distinct aromatic proton shifts (δ 7.71 ppm) compared to the target’s aliphatic hexyl chain .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step organic reactions, including condensation and alkylation. Key steps:

  • Amide bond formation : Use coupling agents like EDC/HOBt to link the tetrahydroisoquinoline moiety to the hexyl chain .
  • Quinazoline core assembly : Cyclize intermediates via thermal or acid-catalyzed reactions under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Yield optimization : Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) and monitor reaction progress via HPLC-MS .

Critical parameters :

  • Temperature control (60–80°C for cyclization steps).
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How should researchers characterize this compound’s structure and purity?

  • Spectroscopic methods :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl ester at C7, tetrahydroisoquinoline at C3) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass accuracy .
    • Chromatography :
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
    • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro targets :
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Cellular uptake : Use fluorescent analogs or radiolabeled derivatives in cell lines (e.g., HEK293) .
    • Dosage : Start with 1–10 µM ranges, adjusting based on cytotoxicity (MTT assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Experimental variables :
  • Solvent effects : DMSO concentration >0.1% may artifactually inhibit cellular targets; use vehicle controls .
  • Batch variability : Characterize each synthesis batch via NMR and HPLC to rule out impurities .
    • Statistical design : Apply factorial DOE (Design of Experiments) to isolate confounding factors (e.g., pH, temperature) .

Q. What computational strategies predict binding modes or metabolic stability?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., tetrahydroisoquinoline binding to GPCRs) .
  • ADMET prediction : Employ SwissADME or ADMETLab to estimate metabolic liabilities (e.g., esterase hydrolysis of the methyl carboxylate) .

Q. How to optimize reaction scalability while maintaining stereochemical integrity?

  • Process chemistry :
  • Continuous flow synthesis : Minimize side reactions (e.g., epimerization) via precise residence time control .
  • Catalyst screening : Test Pd/C or enzyme-mediated asymmetric reductions for chiral centers .
    • Scale-up challenges :
  • Heat dissipation : Use jacketed reactors for exothermic steps (e.g., cyclization) .

Methodological Resources

Recommended protocols for stability studies under physiological conditions

  • Buffer systems :
  • PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to assess hydrolytic stability .
    • Analytical tools :
  • LC-MS/MS to quantify degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Scaffold modifications :
  • Replace the tetrahydroisoquinoline with piperazine or morpholine rings to probe steric/electronic effects .
  • Modify the hexyl chain length (C4–C8) to evaluate hydrophobic interactions .
    • Data analysis :
  • Use partial least squares (PLS) regression to correlate structural descriptors with activity .

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